molecular formula C20H20FN5O B12244738 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12244738
M. Wt: 365.4 g/mol
InChI Key: JRJPFCIDFKEHAB-UHFFFAOYSA-N
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Description

2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a fluoropyridine moiety, a pyrrolopyrrole core, and a benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the fluoropyridine moiety, the construction of the pyrrolopyrrole core, and the final assembly of the benzodiazole structure. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrrolopyrrole and benzodiazole structures contribute to the overall stability and specificity of the compound.

Properties

Molecular Formula

C20H20FN5O

Molecular Weight

365.4 g/mol

IUPAC Name

(3-fluoropyridin-2-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H20FN5O/c1-24-17-7-3-2-6-16(17)23-20(24)26-11-13-9-25(10-14(13)12-26)19(27)18-15(21)5-4-8-22-18/h2-8,13-14H,9-12H2,1H3

InChI Key

JRJPFCIDFKEHAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=C(C=CC=N5)F

Origin of Product

United States

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